molecular formula C17H22N2O3S B272404 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide

3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide

Cat. No. B272404
M. Wt: 334.4 g/mol
InChI Key: LRWDGPYXPYEKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research for its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme that is involved in the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for the growth and replication of bacteria and cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide include the inhibition of bacterial and cancer cell growth and replication. It also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its unique mechanism of action, which allows for the study of sulfonamide inhibition. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. One of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the use of 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide in scientific research. One potential direction is the development of new drugs that target sulfonamides. Another potential direction is the study of the compound's anti-inflammatory and anti-cancer properties for the development of new therapies. Additionally, the compound's mechanism of action could be further studied to gain a better understanding of sulfonamide inhibition.

Synthesis Methods

The synthesis of 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide involves several steps. The first step involves the reaction of 3-chloropyridine with sodium hydroxide to form 3-pyridylmethanol. The second step involves the reaction of 3-pyridylmethanol with p-toluenesulfonyl chloride to form 3-pyridylmethyl-p-toluenesulfonate. The final step involves the reaction of 3-pyridylmethyl-p-toluenesulfonate with isopropylamine and propoxyamine to form 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide.

Scientific Research Applications

3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has several scientific research applications. It is commonly used as a tool compound to study the mechanism of action of sulfonamides. It is also used in the development of new drugs that target sulfonamides. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

properties

Product Name

3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

3-propan-2-yl-4-propoxy-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C17H22N2O3S/c1-4-10-22-17-8-7-15(11-16(17)13(2)3)23(20,21)19-14-6-5-9-18-12-14/h5-9,11-13,19H,4,10H2,1-3H3

InChI Key

LRWDGPYXPYEKIE-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)C

Origin of Product

United States

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